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This technical guide provides an in-depth overview of the target validation of SGC-CBP30, a

potent and selective chemical probe for the bromodomains of the homologous transcriptional

co-activators CREB-binding protein (CBP) and p300. This document details the mechanism of

action, quantitative biochemical and cellular data, and comprehensive experimental protocols

relevant to the validation of SGC-CBP30 in an epigenetic context.

Introduction: Targeting CBP/p300 in Epigenetics
The CREB-binding protein (CBP), encoded by the CREBBP gene, and its paralog p300,

encoded by the EP300 gene, are crucial transcriptional co-activators.[1] They belong to the

lysine acetyltransferase (KAT) family, historically known as histone acetyltransferases (HATs).

[1][2] These proteins play a pivotal role in chromatin remodeling by acetylating histone tails,

which generally leads to a more relaxed chromatin structure, facilitating gene transcription.[3]

Beyond histones, CBP/p300 acetylate a wide array of non-histone proteins, including

transcription factors like p53, NF-κB, and Smads, thereby modulating their activity, stability, and

localization.[4][5][6] This functional versatility places CBP/p300 at the nexus of numerous

critical signaling pathways that govern cell proliferation, differentiation, apoptosis, and DNA

damage response.[4][5] Dysregulation of CBP/p300 function is implicated in various diseases,

including cancer and inflammatory disorders, making them attractive therapeutic targets.[2][5]
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SGC-CBP30 is a potent, cell-permeable, small-molecule inhibitor designed to selectively target

the bromodomain of CBP and p300.[7] The bromodomain is a conserved structural motif that

recognizes and binds to acetylated lysine residues, tethering the CBP/p300 complex to specific

chromatin regions to enact its acetyltransferase activity.[1] By competitively inhibiting this

interaction, SGC-CBP30 serves as a valuable chemical probe to investigate the biological

functions of CBP/p300 bromodomain activity and validate its potential as a therapeutic target.

Mechanism of Action
SGC-CBP30 acts as an acetyl-lysine mimetic. Its 3,5-dimethylisoxazole group occupies the

acetyl-lysine binding pocket within the CBP/p300 bromodomain, forming key hydrogen bonds

with conserved residues like Asn1168.[8] This competitive binding prevents the bromodomain

from recognizing its natural ligands—acetylated lysine residues on histone tails and other

proteins. Consequently, the recruitment of the CBP/p300 enzymatic machinery to target gene

loci is inhibited, leading to a downstream modulation of gene expression.
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Caption: Mechanism of SGC-CBP30 Action.

Quantitative Data Summary
The following tables summarize the key quantitative metrics for SGC-CBP30, establishing its

potency, affinity, and selectivity through various biochemical and cellular assays.
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Table 1: Biochemical Potency and Affinity
Target Assay Method Value Reference

CBP IC50 (cell-free) 21 - 69 nM [9][10]

Kd (ITC) 21 nM, 26 nM [7][11]

p300 IC50 (cell-free) 38 nM [9][10]

Kd (ITC) 32 nM [7][11]

IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration

Calorimetry.

Table 2: Bromodomain Selectivity Profile
Target Assay Method Value

Selectivity vs.
CBP

Reference

BRD4(1) Kd (ITC) 885 nM ~40-fold [9][11]

BRD4(2) IC50 >10,000 nM >250-fold [9]

BRD2, BRD3 DSF Minimal Activity - [12]

BRD: Bromodomain-containing protein; DSF: Differential Scanning Fluorimetry.

Table 3: Cellular Target Engagement and Functional
Activity
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Assay Description Cell Line Value Reference

NanoBRET (CBP-

H3.3 Binding)
HEK293 IC50 = 2.8 µM [9]

NanoBRET (CBP-

H3.3 Binding)
- EC50 = 0.28 µM [13]

p53 Luciferase

Reporter
RKO IC50 = 1.5 µM [9]

MYC Expression

Inhibition
AMO1 EC50 = 2.7 µM [9]

FRAP Recovery U2OS Acceleration at 1 µM [14]

IC50/EC50: Half maximal inhibitory/effective concentration in a cellular context; BRET:

Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After

Photobleaching.

Experimental Protocols
Detailed methodologies for key assays are provided below. These represent standardized

protocols and may require optimization for specific experimental conditions.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)
This assay quantifies the binding of the CBP bromodomain to an acetylated peptide ligand.

Inhibition of this interaction by SGC-CBP30 results in a loss of the FRET signal.
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Assay Components

Workflow
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Caption: TR-FRET Experimental Workflow.

Methodology:

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1%

BSA).

CBP Bromodomain-Europium (BRD-Eu): Dilute the stock solution in Assay Buffer to the

desired final concentration (e.g., 5-10 nM).[15][16]

Biotinylated Acetyl-Histone Peptide: Dilute a stock of a relevant biotinylated peptide (e.g.,

H3K27ac) in Assay Buffer.
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Streptavidin-Allophycocyanin (SA-APC): Dilute the stock in Assay Buffer.

SGC-CBP30: Prepare a serial dilution series in DMSO, then dilute further in Assay Buffer

to achieve the final desired concentrations. Ensure the final DMSO concentration is low

(<1%).[15]

Assay Procedure (384-well format):

To each well, add 5 µL of the SGC-CBP30 dilution (or vehicle control).

Add 10 µL of the diluted BRD-Eu solution to all wells.

Incubate for 15 minutes at room temperature to allow for pre-equilibration.[16]

Add 5 µL of a pre-mixed solution containing the biotinylated peptide and SA-APC.

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET compatible plate reader, measuring emissions at 620 nm

(Europium) and 665 nm (APC) after excitation around 340 nm.[15]

Data Analysis:

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

Cellular Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement in intact cells by measuring changes in protein thermal

stability upon ligand binding.[17] Binding of SGC-CBP30 is expected to stabilize the CBP/p300

protein, resulting in more soluble protein remaining after a heat challenge.
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CETSA Workflow

1. Cell Culture & Treatment
Treat intact cells with SGC-CBP30

or DMSO vehicle (1-3h, 37°C)

2. Heat Challenge
Aliquot cell suspension into PCR tubes.
Heat at various temperatures for 3 min.

3. Cell Lysis
Lyse cells via freeze-thaw cycles

or detergents.

4. Separate Fractions
Centrifuge at high speed (e.g., 20,000 x g)

to pellet precipitated proteins.

5. Quantify Soluble Protein
Collect supernatant. Analyze soluble
CBP/p300 levels via Western Blot,

AlphaLISA, or other methods.

6. Data Analysis
Plot % soluble protein vs. temperature

to generate melt curves.

Click to download full resolution via product page

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

Cell Treatment:

Culture cells (e.g., HEK293, U2OS) to approximately 80% confluency.

Treat cells with the desired concentrations of SGC-CBP30 or a vehicle control (e.g., 0.1%

DMSO) in culture medium for 1-3 hours at 37°C.[18]

Heat Challenge:

Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease

inhibitors).
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Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes

using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.[18]

Lysis and Fractionation:

Lyse the cells by subjecting them to repeated freeze-thaw cycles or by adding a lysis

buffer.

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C)

to separate the soluble fraction (supernatant) from the precipitated protein fraction (pellet).

[19]

Protein Quantification:

Carefully collect the supernatant.

Analyze the amount of soluble CBP or p300 protein in each sample. This is typically done

by Western blotting, but higher-throughput methods like AlphaLISA can also be used.[19]

Data Analysis:

Quantify the band intensities (for Western blot) for each temperature point.

Normalize the data to the non-heated control (or lowest temperature point).

Plot the percentage of soluble protein against temperature to generate a "melt curve" for

both the vehicle- and SGC-CBP30-treated samples. A rightward shift in the curve for the

treated sample indicates target stabilization and engagement.

Signaling Pathway Context: Inhibition of NF-κB
Activity
CBP/p300 are critical co-activators for the NF-κB signaling pathway, a master regulator of

inflammation, immunity, and cell survival.[4] CBP/p300 acetylate the p65/RelA subunit of NF-

κB, which enhances its DNA binding and transcriptional activity. By inhibiting the recruitment of
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CBP/p300, SGC-CBP30 can attenuate the expression of NF-κB target genes, contributing to its

anti-inflammatory effects.[4][7]
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Caption: CBP/p300 Role in NF-κB Signaling and SGC-CBP30 Inhibition.

Conclusion
The data and protocols presented in this guide provide a comprehensive framework for the

target validation of SGC-CBP30. Through robust biochemical assays, its potency and

selectivity for the bromodomains of CBP and p300 over other bromodomain families,

particularly BET proteins, are clearly established.[7][9] Cellular target engagement is confirmed

using methods like CETSA and NanoBRET, which demonstrate that SGC-CBP30 enters cells

and binds to its intended targets.[9][13] Finally, functional assays targeting downstream

signaling events, such as the modulation of p53 and NF-κB pathways, validate its mechanism

of action and provide a basis for its use in exploring the biological consequences of CBP/p300

bromodomain inhibition. SGC-CBP30 stands as a well-validated, selective chemical probe

essential for advancing epigenetic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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